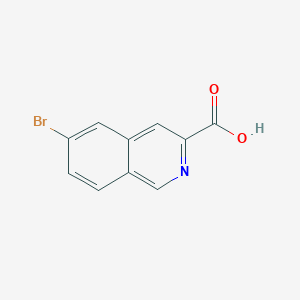

6-Bromoisoquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromoisoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXVPUINLXIXGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744257 | |

| Record name | 6-Bromoisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416713-22-8 | |

| Record name | 6-Bromoisoquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromoisoquinoline-3-carboxylic acid

Introduction

6-Bromoisoquinoline-3-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its rigid isoquinoline scaffold, substituted with a bromine atom and a carboxylic acid, offers versatile handles for further chemical modification. The bromine atom at the 6-position is particularly amenable to transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. The carboxylic acid at the 3-position serves as a key pharmacophoric element, capable of forming critical hydrogen bonds or salt bridges with biological targets, or acting as a precursor for amides, esters, and other functional groups.[1][2]

The isoquinoline nucleus itself is a common motif in a vast array of natural products and synthetic pharmaceuticals, including the vasodilator papaverine and the anticancer agent ecteinascidin 743.[3] Consequently, the development of robust and efficient synthetic routes to functionalized isoquinolines like this compound is of paramount importance to drug discovery and development professionals.

This guide provides an in-depth analysis of the core synthetic strategies for preparing this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the available methodologies.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several potential disconnection points. The primary strategies involve either constructing the isoquinoline core with the substituents already in place or functionalizing a pre-formed isoquinoline ring system.

Caption: Retrosynthetic approaches to this compound.

This analysis highlights three primary synthetic philosophies:

-

Pathway A (Pomeranz-Fritsch Type): Building the heterocyclic ring from acyclic precursors, specifically a substituted benzaldehyde and an aminoacetal derivative.[4][5] This is a classic and reliable method for isoquinoline synthesis.

-

Pathway B (Core Functionalization): Starting with a simpler, pre-made isoquinoline and adding the required functional groups. This approach is often more direct but can suffer from regioselectivity issues.

-

Pathway C (Modern Annulation): Employing modern transition-metal-catalyzed reactions to construct the isoquinoline ring, often offering high efficiency and functional group tolerance.[6][7]

Synthetic Pathway I: Modified Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal.[4][8] For the synthesis of our target molecule, this pathway requires starting with 4-bromobenzaldehyde and a suitable aminoacetal bearing a masked or precursor form of the carboxylic acid.

Strategy and Rationale

The core of this strategy is the intramolecular electrophilic aromatic substitution reaction that forms the isoquinoline ring. The reaction typically proceeds in two stages:

-

Imine/Acetal Formation: Condensation of 4-bromobenzaldehyde with an aminoacetaldehyde acetal (e.g., aminoacetaldehyde dimethyl acetal) to form the key Schiff base intermediate. This step is often performed under Dean-Stark conditions to drive the equilibrium by removing water.[9]

-

Cyclization and Aromatization: Treatment of the intermediate with a strong acid (traditionally concentrated sulfuric acid) or a Lewis acid (like titanium tetrachloride) promotes cyclization onto the electron-rich benzene ring, followed by elimination of alcohol and subsequent aromatization to yield the isoquinoline core.[4][9]

A direct carboxylic acid on the aminoacetal is incompatible with the strongly acidic conditions. Therefore, a precursor group, such as a cyano or ester group, is typically used and then hydrolyzed in a final step.

Caption: Modified Pomeranz-Fritsch pathway for target synthesis.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established Pomeranz-Fritsch modifications.

Step 1: Synthesis of N-(4-bromobenzylidene)-2,2-dimethoxyethan-1-amine [9]

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 4-bromobenzaldehyde (1.0 eq), aminoacetaldehyde dimethyl acetal (1.0 eq), and toluene (approx. 0.5 M).

-

Add a catalytic amount of p-toluenesulfonic acid (0.01 eq).

-

Heat the mixture to reflux and continue until the theoretical amount of water has been collected in the Dean-Stark trap (typically 4-12 hours).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to yield the crude imine, which is often used in the next step without further purification.

Step 2: Cyclization to Ethyl 6-bromoisoquinoline-3-carboxylate This step is a conceptual adaptation; direct carboxylation at the 3-position during cyclization is complex. A more common approach involves introducing a group that can be converted to a carboxylic acid later. A plausible, albeit advanced, modification involves acylation and cyclization.[9]

-

Dissolve the crude imine from Step 1 in anhydrous tetrahydrofuran (THF) and cool to -10 °C under an inert atmosphere (N₂ or Ar).

-

Add ethyl chloroformate (1.1 eq) dropwise, maintaining the temperature below 0 °C. Stir for 15-30 minutes.

-

Add trimethyl phosphite (1.1 eq) dropwise and allow the reaction to warm to room temperature, stirring for 10-12 hours.

-

Remove the solvent under vacuum. Dissolve the residue in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C and add titanium tetrachloride (TiCl₄, 4.0 eq) dropwise.

-

Warm the mixture to 40 °C and stir for an extended period (2-6 days), monitoring by TLC or LC-MS for the formation of the isoquinoline product.

-

Carefully quench the reaction by pouring it onto a mixture of ice and aqueous NaOH solution, adjusting the pH to 8-9.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford ethyl 6-bromoisoquinoline-3-carboxylate.

Step 3: Saponification to this compound

-

Dissolve the ethyl ester from Step 2 in a mixture of ethanol and water (e.g., 3:1 v/v).

-

Add an excess of sodium hydroxide (2-3 eq) and heat the mixture to reflux for 2-4 hours, until TLC indicates complete consumption of the starting material.

-

Cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.

Synthetic Pathway II: Cyclization of o-Alkynyl Aldehyde Precursors

Modern synthetic methods provide powerful alternatives to classical named reactions. Transition metal-catalyzed or electrophile-induced cyclization of ortho-alkynyl benzaldehyde derivatives offers a highly efficient route to substituted isoquinolines.

Strategy and Rationale

This pathway hinges on the construction of a 2-alkynyl-4-bromobenzaldehyde intermediate. This key precursor contains all the necessary atoms for the isoquinoline core, except for the nitrogen. The cyclization is then triggered by reacting this intermediate with a nitrogen source.

The key advantages of this approach are its modularity and often milder reaction conditions compared to the Pomeranz-Fritsch synthesis. The 2-alkynyl-4-bromobenzaldehyde can be readily prepared via Sonogashira coupling of 2,4-dibromobenzaldehyde.

Sources

- 1. DSpace [cora.ucc.ie]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]

- 5. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 6. Isoquinoline synthesis [organic-chemistry.org]

- 7. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]

- 8. Isoquinoline synthesis [quimicaorganica.org]

- 9. 6-Bromoisoquinoline synthesis - chemicalbook [chemicalbook.com]

Isoquinoline Carboxylic Acids: Mechanistic Pharmacodynamics and Therapeutic Applications

Executive Summary

Isoquinoline carboxylic acids (IQCAs) represent a privileged scaffold in medicinal chemistry, distinguished by their ability to function as both high-affinity metalloenzyme inhibitors and rigid peptidomimetic constraints. This technical guide dissects the dualistic nature of this pharmacophore: first, as a 2-oxoglutarate (2-OG) mimic in the inhibition of Hypoxia-Inducible Factor Prolyl Hydroxylases (HIF-PHDs), and second, as the tetrahydroisoquinoline-3-carboxylic acid (Tic) moiety used to lock peptide conformations.

Primary Mechanism: HIF-PHD Inhibition (Metalloenzyme Chelation)

The most clinically significant application of the aromatic isoquinoline-3-carboxylic acid scaffold is the inhibition of HIF Prolyl Hydroxylase Domain enzymes (PHD1, PHD2, PHD3). This mechanism is central to the treatment of renal anemia (e.g., Roxadustat analogues).

The "Warhead" Hypothesis: 2-Oxoglutarate Mimicry

PHD enzymes are Fe(II)-dependent dioxygenases. Under normal physiological conditions, they utilize oxygen and 2-oxoglutarate (2-OG) to hydroxylate proline residues on HIF-α, flagging it for proteasomal degradation.

The isoquinoline carboxylic acid moiety acts as a competitive inhibitor of 2-OG.[1]

-

Bidentate Chelation: The nitrogen atom of the isoquinoline ring and the oxygen of the adjacent carboxylic acid (typically at position 3) form a bidentate coordination complex with the active site Iron (Fe²⁺).

-

Steric Occlusion: The fused benzene ring of the isoquinoline occupies the hydrophobic pocket normally reserved for the aliphatic chain of 2-OG, effectively locking the enzyme in an inactive state.

Pathway Dynamics: The Hypoxic Response

By blocking PHD activity, IQCAs prevent the hydroxylation of HIF-α. This prevents the binding of the Von Hippel-Lindau (VHL) tumor suppressor protein, thereby halting ubiquitination. The result is the stabilization of HIF-α, which translocates to the nucleus to dimerize with HIF-β and drive the transcription of erythropoietin (EPO).

Visualization of Signaling Pathway

The following diagram illustrates the intervention point of Isoquinoline Carboxylic Acids within the oxygen-sensing pathway.

Caption: Mechanism of HIF stabilization via competitive inhibition of PHD2 by Isoquinoline Carboxylic Acids.

Secondary Mechanism: Peptidomimetic Constraints (Tic)

While the aromatic form targets metalloenzymes, the reduced form—1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) —serves a distinct role in peptide chemistry.

Conformational Restriction

Tic is a cyclic analogue of Phenylalanine (Phe). When incorporated into a peptide chain:

-

Dihedral Angle Lock: The pipecolic acid-like ring restricts the rotation around the N-Cα bond (

angle). -

Selectivity: This constraint forces the peptide backbone into specific secondary structures (often

-turns), which can dramatically alter receptor selectivity. For example, replacing Phe with Tic in opioid peptides can switch selectivity from

Diketopiperazine Formation (Stability Warning)

Researchers must be aware that N-terminal Tic residues are prone to spontaneous cyclization to form diketopiperazines, particularly under acidic conditions. This is a critical degradation pathway to monitor during synthesis and storage.

Experimental Protocols

PHD2 Inhibition Assay (TR-FRET)

To validate the efficacy of an isoquinoline carboxylic acid derivative, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the gold standard. This assay measures the displacement of a HIF-1α peptide from the PHD2 enzyme.

Objective: Determine the IC50 of a novel IQCA derivative against PHD2.

Reagents:

-

Recombinant human PHD2 enzyme (catalytic domain).

-

Biotinylated HIF-1α peptide (substrate).

-

Europium-labeled anti-GST antibody (Donor).

-

Streptavidin-APC (Allophycocyanin) (Acceptor).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 µM FeSO4, 100 µM Ascorbate.

Protocol:

-

Preparation: Dilute the test compounds (IQCA derivatives) in DMSO to 100x the final concentration.

-

Enzyme Mix: Prepare a solution of GST-tagged PHD2 enzyme in Assay Buffer.

-

Inhibitor Addition: Add 0.5 µL of compound to 384-well plates. Add 10 µL of Enzyme Mix. Incubate for 15 minutes at Room Temperature (RT) to allow iron chelation.

-

Reaction Initiation: Add 10 µL of Substrate Mix (Biotin-HIF peptide + 2-Oxoglutarate).

-

Reaction: Incubate for 60 minutes at RT.

-

Detection: Add detection mix (Eu-anti-GST + Streptavidin-APC). The Eu-antibody binds the GST-PHD2; Streptavidin binds the Biotin-HIF.

-

Readout: If hydroxylation occurs (active enzyme), the conformation allows FRET. If inhibited, the signal changes (depending on the specific displacement kit architecture, often measuring the binding of VHL to the hydroxylated peptide). Note: In VHL-coupled assays, inhibition results in LOW signal.

Assay Logic Visualization

Caption: TR-FRET workflow for detecting PHD2 inhibition via VHL binding affinity.

Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of substitutions on the Isoquinoline-3-carboxylic acid core regarding PHD2 inhibition potency (IC50).

| Position | Substitution | Effect on Potency (IC50) | Mechanistic Rationale |

| C-3 | -COOH | Essential | Required for bidentate chelation of Fe(II). Esters are inactive (prodrugs). |

| C-4 | -OH (Hydroxy) | Increases Potency (10x) | Provides additional H-bond to Tyr303 or Tyr310 in the active site. |

| C-1 | Bulky Aryl Group | Variable | Can improve potency if it fits the hydrophobic pocket, but excessive bulk clashes with the active site ceiling. |

| N-2 | -Oxide (N-O) | Decreases Potency | Disrupts the lone pair availability for Iron coordination. |

| Ring | Halogen (e.g., 7-Cl) | Increases Potency | Lipophilic interaction with the hydrophobic pocket of the enzyme. |

References

-

McDonough, M. A., et al. (2006). "Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2)." Proceedings of the National Academy of Sciences.

-

Gupta, N., & Wish, J. B. (2017).[2] "Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD."[2] American Journal of Kidney Diseases.

-

Temgoua, R., et al. (2023). "Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives." ACS Omega.

-

Carpino, L. A., et al. (1995). "Acid catalysis in the formation of dioxopiperazines from peptides containing tetrahydroisoquinoline-3-carboxylic acid." International Journal of Peptide and Protein Research.[3]

-

RCSB Protein Data Bank. (2025). "Crystal Structure of HIF-PHD2 in complex with compound." RCSB PDB.

Sources

- 1. Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acid catalysis in the formation of dioxopiperazines from peptides containing tetrahydroisoquinoline-3-carboxylic acid at position 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromoisoquinoline-3-carboxylic Acid: A Constrained Phenylalanine Analog for Advanced Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Bromoisoquinoline-3-carboxylic acid and its reduced form, (3R)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, as a constrained analog of the essential amino acid L-phenylalanine. While direct literature on the biological applications of this specific bromo-substituted compound is nascent, its core structure, 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), is a well-established and valuable tool in medicinal chemistry and peptide design.[1][2] This guide synthesizes foundational principles with field-proven methodologies to provide a robust framework for its synthesis, application, and evaluation. We will explore the rationale behind its design, propose detailed synthetic routes, and provide exemplary, adaptable protocols for its use in biochemical and cell-based assays.

Introduction: The Rationale for Constraining Phenylalanine

L-phenylalanine (Phe) is a fundamental aromatic amino acid, serving not only as a building block for proteins but also as a precursor to vital signaling molecules like tyrosine and the catecholamine neurotransmitters.[3] In drug discovery, particularly in peptide-based therapeutics, the inherent conformational flexibility of Phe's side chain (the benzyl group) can be a significant liability. This flexibility allows a peptide to adopt numerous conformations, many of which may be inactive at the target receptor, leading to reduced potency and selectivity. Furthermore, natural peptide sequences are often susceptible to rapid enzymatic degradation in vivo.

To overcome these limitations, medicinal chemists employ the strategy of using "constrained" amino acid analogs.[4][5] These are non-natural amino acids that mimic the essential pharmacophoric features of their natural counterparts but have their rotational freedom restricted. 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a preeminent example of a constrained phenylalanine analog.[1][6] By cyclizing the benzyl side chain back onto the amino acid's nitrogen atom, Tic locks the orientation of the aromatic ring relative to the peptide backbone. This pre-organization can lead to a significant increase in binding affinity and receptor selectivity, as well as enhanced metabolic stability.[2]

The subject of this guide, this compound, serves as a synthetic precursor to the more biologically relevant (3R)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (hereafter referred to as 6-Br-Tic). The introduction of a bromine atom at the 6-position of the aromatic ring offers several strategic advantages:

-

Modulation of Electronic Properties: The electron-withdrawing nature of bromine can alter the electronic distribution of the aromatic ring, potentially influencing cation-π or other non-covalent interactions at a receptor binding site.

-

Increased Lipophilicity: The halogen atom can increase the overall lipophilicity of the molecule, which may enhance cell permeability.

-

A Synthetic Handle: The bromine atom is a versatile functional group for further chemical modification, most notably through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the creation of diverse libraries of analogs.

This guide will focus on the synthesis of 6-Br-Tic and its application as a phenylalanine analog, providing researchers with the foundational knowledge and practical methodologies to explore its potential in their own discovery programs.

Synthesis and Physicochemical Properties

The synthesis of 6-Br-Tic can be approached through a logical, multi-step pathway, leveraging well-established chemical transformations. The primary route involves the synthesis of a substituted phenylalanine precursor followed by a key cyclization reaction.

Proposed Synthetic Pathway

A robust and widely used method for constructing the tetrahydroisoquinoline core of Tic derivatives is the Pictet-Spengler reaction .[7][8] This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. To produce the desired chiral product, the synthesis would start from a commercially available, chiral starting material like L-4-bromophenylalanine.

Diagram: Proposed Synthesis of (3R)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

Caption: Pictet-Spengler synthesis of 6-Br-Tic.

Detailed Synthetic Protocol (Exemplary)

The following protocol is a representative procedure based on established Pictet-Spengler methodologies for similar substrates.[8]

Step 1: Pictet-Spengler Cyclization

-

To a stirred suspension of L-4-bromophenylalanine (1.0 eq) in concentrated hydrobromic acid (approx. 48%, 5-10 mL per gram of starting material), add aqueous formaldehyde (37% w/w, 1.1 eq).

-

Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture in an ice bath for 1-2 hours to precipitate the hydrobromide salt of the product.

-

Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

-

To obtain the free amino acid, dissolve the crude salt in a minimal amount of water and adjust the pH to ~7.0 using a suitable base (e.g., 2M NaOH or ammonium hydroxide).

-

Cool the neutralized solution to induce precipitation of the zwitterionic product, (3R)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (6-Br-Tic).

-

Filter the solid, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization.

Physicochemical Data

The following table summarizes key physicochemical properties for the parent structures, providing a baseline for characterizing the 6-bromo derivative.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | General Solubility |

| This compound | C₁₀H₆BrNO₂ | 252.06 | Soluble in DMSO, DMF; sparingly soluble in alcohols |

| (3R)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | C₁₀H₁₀BrNO₂ | 256.10 | Soluble in aqueous acid/base; polar organic solvents |

Application as a Phenylalanine Analog: Experimental Frameworks

The true value of 6-Br-Tic lies in its application as a surrogate for phenylalanine in biological systems. This section provides detailed, exemplary protocols for evaluating its function, based on established assays for phenylalanine metabolism and peptide-receptor interactions.

Biochemical Assay: Inhibition of Phenylalanine Hydroxylase (PAH)

Phenylalanine hydroxylase (PAH) is the rate-limiting enzyme in the catabolism of Phe.[9] Phenylketonuria (PKU) is a genetic disorder caused by deficient PAH activity.[10] An analog could be tested for its ability to act as a substrate or inhibitor of this key enzyme.

Diagram: Phenylalanine Hydroxylase (PAH) Inhibition Assay Workflow

Caption: Workflow for assessing PAH inhibition.

Exemplary Protocol for PAH Inhibition Assay: [11]

-

Reagent Preparation:

-

Assay Buffer: 100 mM HEPES, pH 7.0.

-

Enzyme: Recombinant human PAH, diluted in assay buffer.

-

Substrate: L-phenylalanine stock solution.

-

Cofactor: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) stock solution.

-

Test Compound: Prepare a serial dilution of 6-Br-Tic in assay buffer.

-

-

Assay Procedure (in a 96-well plate format):

-

To each well, add 10 µL of the 6-Br-Tic dilution (or vehicle control).

-

Add 20 µL of PAH enzyme solution and pre-incubate for 15 minutes at 25 °C. This step assesses if the compound is a time-dependent inhibitor.

-

Initiate the reaction by adding a 70 µL mixture of L-Phe and BH4 (final concentrations typically in the range of 100-500 µM for Phe and 20-100 µM for BH4).

-

Incubate the plate at 37 °C for 20 minutes.

-

-

Quantification and Analysis:

-

Stop the reaction by adding 10 µL of 10% trichloroacetic acid.

-

Centrifuge the plate to pellet the precipitated protein.

-

Analyze the supernatant for tyrosine formation using reverse-phase HPLC with fluorescence detection.

-

Plot the percentage of inhibition against the logarithm of the 6-Br-Tic concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell-Based Assay: Phenylalanine Metabolism in Cultured Cells

To assess how 6-Br-Tic affects phenylalanine metabolism in a cellular context, one can use cultured cells (e.g., HepG2 human hepatoma cells) and measure the uptake and conversion of phenylalanine.

Exemplary Protocol for Cellular Phenylalanine Assay: [10][12]

-

Cell Culture: Plate HepG2 cells in 12-well plates and grow to ~80% confluency.

-

Treatment:

-

Wash the cells twice with pre-warmed PBS.

-

Incubate the cells for 2-4 hours in a serum-free, phenylalanine-free medium containing various concentrations of 6-Br-Tic.

-

Add a known concentration of L-phenylalanine (e.g., 400 µM) to the medium and incubate for an additional 60 minutes.

-

-

Sample Collection and Processing:

-

Place the plate on ice and wash the cells three times with ice-cold PBS to stop metabolic activity.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer or a buffer from a commercial phenylalanine assay kit).

-

Collect the cell lysates and clarify by centrifugation.

-

-

Quantification:

-

Data Analysis: Compare the intracellular phenylalanine levels in treated cells versus control cells to determine if 6-Br-Tic inhibits phenylalanine uptake or metabolism.

Application in Peptide Synthesis

A primary application of constrained amino acids is their incorporation into peptides to study structure-activity relationships (SAR).[14] 6-Br-Tic can be used in standard solid-phase peptide synthesis (SPPS) protocols after appropriate N-terminal protection (e.g., with Fmoc).

Protocol for Incorporating 6-Br-Tic into a Peptide using SPPS:

-

Fmoc Protection: Protect the secondary amine of 6-Br-Tic with an Fmoc group using standard procedures (e.g., reacting with Fmoc-OSu in the presence of a base).

-

Resin Loading: Begin with a pre-loaded resin (e.g., Wang or Rink Amide resin) corresponding to the C-terminal amino acid of the desired peptide.

-

Standard SPPS Cycle:

-

Deprotection: Remove the Fmoc group from the resin-bound amino acid using a 20% piperidine solution in DMF.

-

Washing: Thoroughly wash the resin with DMF.

-

Coupling: Activate the Fmoc-6-Br-Tic-OH (1.5-3 eq) using a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours.

-

Washing: Wash the resin with DMF.

-

-

Repeat: Repeat the deprotection, washing, and coupling cycle for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the final peptide using LC-MS and analytical HPLC.

Conclusion and Future Directions

This compound, and its functionally relevant form (3R)-6-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, represents a promising but underexplored tool for chemical biology and drug discovery. As a derivative of the well-validated constrained phenylalanine analog Tic, it offers a unique combination of conformational rigidity and a functional handle for further chemical elaboration. The synthetic pathways and experimental protocols detailed in this guide provide a comprehensive and actionable framework for researchers to synthesize, characterize, and evaluate this compound.

Future work should focus on executing these proposed studies to generate empirical data on the biological activity of 6-Br-Tic. Key research questions include determining its inhibitory profile against phenylalanine hydroxylase, its effect on cellular phenylalanine transport and metabolism, and its impact on the potency and selectivity of bioactive peptides when substituted for phenylalanine. The strategic placement of the bromine atom opens the door to the creation of novel chemical libraries via cross-coupling, enabling extensive structure-activity relationship studies and the potential discovery of new therapeutic leads.

References

- Awuah, E., & Capretta, A. (2010). A More Practical and Efficient Route to C1- and C4-Substituted Isoquinolines. The Journal of Organic Chemistry, 75(16), 5627–5634.

- Yokoyama, A., Ohwada, T., & Shudo, K. (1999). Superacid-Catalyzed Pictet-Spengler Reactions of Less Activated Imines of 2-Phenethylamine. The Journal of Organic Chemistry, 64(2), 611–617.

- European Patent No. EP0636612A1. (1995). Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative.

- Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. (2012). Organic & Biomolecular Chemistry, 10(38), 7636-7655.

- Chem-Impex International. (n.d.). 6-Bromo-1,2,3,4-tetrahydroquinoline-3-carboxylic acid.

- Cowell, S. M., Lee, Y. S., Cain, J. P., & Hruby, V. J. (2004). Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands. Current medicinal chemistry, 11(21), 2785–2798.

- Amodeo, P., Balboni, G., Crescenzi, O., Guerrini, R., Picone, D., Salvadori, S., Tancredi, T., & Temussi, P. A. (1995). Conformational analysis of potent and very selective delta opioid dipeptide antagonists. FEBS letters, 377(3), 363–367.

- Kaufman, S. (2003). Allosteric Regulation of Phenylalanine Hydroxylase. IUBMB Life, 55(10-11), 539-543.

- Cell Biolabs, Inc. (n.d.). Phenylalanine Assay Kit.

- Halt, K. J., & Taylor, C. M. (2010). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Molecules, 15(12), 9064-9087.

- Barrios-Rivera, J., Xu, Y., & Wills, M. (2020). Arene/Ru/TsDPEN Complexes Bearing a Heterocyclic Group Catalyze the Asymmetric Transfer Hydrogenation (ATH) of 1-Aryl Dihydroisoquinolines (DHIQs). Organic Letters, 22(16), 6283–6287.

- Pey, A. L., Gámez, A., Pérez, B., Desviat, L. R., Aguado, C., Koch, R., Surendran, S., Tyring, S., & Martinez, A. (2005). Kinetic and stability analysis of PKU mutations identified in BH4-responsive patients. Molecular genetics and metabolism, 86 Suppl 1, S11-16.

- Angelini, G., et al. (2021). L-Phenylalanine is a metabolic checkpoint of human Th2 cells.

- Oakwood Chemical. (n.d.). 6-Bromo-1,2,3,4-tetrahydroisoquinoline.

- Kuwano, R., et al. (2018). Ruthenium-Catalyzed Chemo- and Enantioselective Hydrogenation of Isoquinoline Carbocycles. The Journal of Organic Chemistry, 83(7), 3790-3801.

- Fields, G. B. (2001). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Novabiochem.

- Hruby, V. J., et al. (1990). The conformational properties of the delta opioid peptide [cyclic] [D-pen2,D-pen5]enkephalin in aqueous solution determined by NMR and energy minimization calculations. Journal of the American Chemical Society, 112(16), 6121-6126.

- Ma, W., & Mosberg, H. I. (1999). Synthesis of 6- or 7-substituted 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acids. Letters in Peptide Science, 6(2-3), 179-183.

- Hruby, V. J. (2002). Designing and building of biologically active peptides and peptidomimetics. Accounts of chemical research, 35(12), 995-1004.

- Zannoni, V. G. (1976). Liver Phenylalanine Hydroxylase Assay. Biochemical Medicine, 16(3), 251-253.

- Valle, G., Kazmierski, W. M., Crisma, M., Bonora, G. M., Toniolo, C., & Hruby, V. J. (1992). Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue. International journal of peptide and protein research, 40(3-4), 222–232.

- Sigma-Aldrich. (n.d.). 6-bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride.

- Abcam. (n.d.). Phenylalanine Assay Kit (Colorimetric).

- Neuland Labs. (2025, May 16). Solid Phase Peptide Synthesis Process and Applications 2025.

- D'Hondt, M., et al. (2024). Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. Journal of Medicinal Chemistry, 67(22), 17651-17706.

- Baker, D., et al. (2021). Shaping the future of constrained peptides and compact proteins in drug discovery. Nature Reviews Drug Discovery, 20(10), 755-776.

- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.

- Wen, J., et al. (2016). Strong Brønsted acid promoted asymmetric hydrogenation of isoquinolines and quinolines catalyzed by a Rh–thiourea chiral phosphine complex via anion binding. Chemical Science, 7(5), 3047-3051.

- Angelini, G., et al. (2024). L-Phenylalanine is a metabolic checkpoint of human Th2 cells. bioRxiv.

- Gáspári, Z., et al. (2020). Design, Synthesis and Functional Analysis of Cyclic Opioid Peptides with Dmt-Tic Pharmacophore. International Journal of Molecular Sciences, 21(18), 6808.

- Thermo Fisher Scientific. (n.d.). (R)-(+)-1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid.

- Wang, T., et al. (2007). Regulation of Phenylalanine Hydroxylase: Conformational Changes Upon Phenylalanine Binding Detected by H/D Exchange and Mass Spectrometry. Biochemistry, 46(41), 11599-11608.

- Fisher Scientific. (n.d.). Tetrahydroisoquinolines.

- Kaufman, S. (1999). A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients. Proceedings of the National Academy of Sciences, 96(6), 3160-3164.

- Balaji, S. (2022). Sequential Asymmetric Hydrogenation towards the Synthesis of Bioactive Tetrahydro-Indoles, Quinolines, Isoquinolines and Prominent Drug Intermediates using Chiral Mn(I) and Co(I)/(II)-Metal Catalysts. Department of Science and Technology, Government of India.

- Albericio, F., et al. (2023). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering, 11(45), 16345-16356.

- Formaggio, F., et al. (2003). Chapter 3 Conformational Study of 1-amino-2-phenylcyclopropanecarboxylic Acid Derivatives and the Search of Novel Leads for Bradykinin Antagonism.

- Biosynth. (n.d.). Unnatural Amino Acids Potential for Innovating Drug Discovery.

Sources

- 1. WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines - Google Patents [patents.google.com]

- 2. Conformational analysis of potent and very selective delta opioid dipeptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phenylalanine Assay Kit [cellbiolabs.com]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring Ramachandran and chi space: conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Constrained phenylalanine analogues. Preferred conformation of the 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) residue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. organicreactions.org [organicreactions.org]

- 8. EP0636612A1 - Process for producing tetrahydroisoquinoline-3-carboxylic acid derivative - Google Patents [patents.google.com]

- 9. pnas.org [pnas.org]

- 10. L-Phenylalanine is a metabolic checkpoint of human Th2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 12. L-Phenylalanine is a metabolic checkpoint of human Th2 cells | bioRxiv [biorxiv.org]

- 13. Phenylalanine Assay Kit (Colorimetric) (ab241000) | Abcam [abcam.com]

- 14. Solid Phase Peptide Synthesis Process and Applications 2025 [neulandlabs.com]

The Strategic Design of Isoquinoline-3-Carboxylic Acids: A Guide to Unlocking Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoquinoline scaffold, a fusion of benzene and pyridine rings, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5][6] This guide focuses specifically on the isoquinoline-3-carboxylic acid moiety, a versatile synthetic intermediate and pharmacophore that serves as a critical anchor for developing novel therapeutics.[7] We will dissect the structure-activity relationships (SAR) of this compound class, providing field-proven insights into how molecular modifications influence biological outcomes, thereby empowering researchers to rationally design next-generation therapeutic agents.

The Core Pharmacophore: Understanding the Isoquinoline-3-Carboxylic Acid Scaffold

The isoquinoline-3-carboxylic acid core possesses a unique combination of features that make it an attractive starting point for drug design. The planar aromatic system allows for π-π stacking and hydrophobic interactions with biological targets, while the nitrogen atom at position 2 can act as a hydrogen bond acceptor. The carboxylic acid group at position 3 is a critical feature, providing a key hydrogen bond donor/acceptor site and a handle for salt formation, which can significantly influence solubility and pharmacokinetic properties. The acidity of this group also means it is typically ionized at physiological pH, enabling strong ionic interactions with positively charged residues (e.g., lysine, arginine) in a protein's active site.[8]

The strategic importance of this scaffold lies in its modular nature. It presents multiple positions for chemical modification, each offering a vector to fine-tune potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of isoquinoline-3-carboxylic acid derivatives is exquisitely sensitive to the nature and position of substituents on the heterocyclic ring system. A systematic exploration of these positions is fundamental to optimizing lead compounds.

Modifications of the Isoquinoline Core

The aromatic core can be decorated at several positions, with the most impactful substitutions often found at C1, C4, and on the benzenoid ring (C5-C8).

-

Substitution at C1: Introducing substituents at the C1 position can profoundly impact activity by creating steric interactions that can enhance binding affinity or selectivity. For example, in a series of 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs), a saturated version of the core, the nature of the C1 substituent was crucial for antimicrobial activity.[5] The rationale here is that the C1 side chain can probe deep into hydrophobic pockets of the target enzyme or protein.

-

Substitution at C4: The C4 position is adjacent to the carboxylic acid and offers an opportunity to influence its orientation and acidity. Bulky groups at C4 can create specific steric clashes to disfavor binding to off-target proteins, thereby enhancing selectivity.

-

Substitution on the Benzene Ring (C5-C8): Modifying the electronic properties of the benzene portion of the scaffold is a classic medicinal chemistry strategy.

-

Electron-donating groups (e.g., methoxy, -OCH₃) at positions C6 and C7 are common in naturally occurring isoquinoline alkaloids and are often retained in synthetic analogs to enhance activity.[9] These groups can increase the electron density of the aromatic system, potentially improving interactions with electron-deficient regions of a target.

-

Electron-withdrawing groups (e.g., halogens, nitro groups) can alter the pKa of the isoquinoline nitrogen and the overall electronic profile. Fluorination, for instance, has been shown to be beneficial for ligand-copper interactions in certain anticancer isoquinolines.[1]

-

The Pivotal Role of the 3-Carboxylic Acid Group

The carboxylic acid is often the primary point of interaction with the biological target. However, its properties can also present challenges, such as poor membrane permeability.[8] Therefore, its modification is a key aspect of the SAR.

-

Esterification and Amidation: Converting the carboxylic acid to an ester or an amide is a common prodrug strategy to mask the polar acid group, thereby increasing lipophilicity and enhancing cell permeability. These groups are designed to be cleaved by intracellular esterases or amidases to release the active carboxylic acid.

-

Bioisosteric Replacement: In some cases, the carboxylic acid can be replaced with a bioisostere—a group with similar steric and electronic properties that can maintain the key interactions while improving physicochemical properties. Common bioisosteres for carboxylic acids include tetrazoles, which maintain an acidic proton and a similar charge distribution.[8]

Case Study: Isoquinoline Derivatives as Anticancer Agents

The anticancer properties of isoquinolines are among their most studied activities.[1][10] Their mechanisms are diverse, ranging from the inhibition of crucial cellular enzymes to the induction of apoptosis.[1]

For instance, certain 5,6,7,8-tetrahydroisoquinoline derivatives have demonstrated potent cytotoxic activity against human breast cancer (MCF7) and adenocarcinoma (A549) cell lines, with IC₅₀ values in the sub-micromolar range.[1] A study of novel isoquinoline derivatives identified compounds that act as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Dihydrofolate Reductase (DHFR), two critical targets in cancer therapy.[4] Compound 7e from this study was a potent CDK2 inhibitor, while 8d was a significant DHFR inhibitor.[4]

Quantitative SAR Data for Selected Anticancer Isoquinolines

| Compound | Target Cell Line / Enzyme | IC₅₀ (µM) | Reference |

| Derivative 22 | A549 (Adenocarcinoma) | 0.155 | [1] |

| Derivative 23 | MCF7 (Breast Cancer) | 0.170 | [1] |

| 7e | CDK2 | 0.149 | [4] |

| 8d | DHFR | 0.199 | [4] |

| Doxorubicin | A549 (Reference) | Varies | [1] |

| Methotrexate | DHFR (Reference) | 0.131 | [4] |

This table summarizes representative data to illustrate the potency achieved with this scaffold.

The development of these potent compounds was guided by SAR principles. For example, the researchers in one study explored various substitutions on the isoquinoline core, finding that specific aromatic and heterocyclic moieties appended to the main scaffold were critical for potent enzyme inhibition.[4] This highlights a key experimental causality: the initial scaffold provides a foundation, but systematic decoration with diverse chemical groups is necessary to achieve high-affinity binding to a specific biological target.

Experimental Methodologies for SAR Determination

A robust SAR study relies on efficient synthesis of an analog library and precise biological evaluation.

General Synthetic Workflow

The synthesis of an isoquinoline-3-carboxylic acid library often begins with established heterocyclic chemistry reactions. The Bischler-Napieralski reaction is a cornerstone method, involving the cyclization of a β-phenylethylamine derivative to form a 3,4-dihydroisoquinoline, which can then be oxidized to the aromatic isoquinoline.[9][11]

Below is a conceptual workflow for generating a library of analogs for SAR studies.

Caption: Simplified signaling pathway showing CDK2's role in the G1/S cell cycle transition and its inhibition by an isoquinoline derivative.

By inhibiting CDK2, isoquinoline-3-carboxylic acid derivatives can prevent the phosphorylation of key substrates required for the transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle, ultimately arresting cell proliferation. [4]This provides a clear mechanistic rationale for their anticancer effects.

Conclusion and Future Perspectives

The isoquinoline-3-carboxylic acid scaffold is a proven platform for the discovery of potent, biologically active molecules. The key to unlocking its full potential lies in a deep understanding of its structure-activity relationships. This guide has outlined the critical modification points on the scaffold, provided examples of highly active compounds, and detailed the experimental logic and methodologies required for their discovery.

Future research will likely focus on leveraging computational chemistry and machine learning to predict the activity of virtual libraries, thereby accelerating the design-synthesis-test cycle. Furthermore, exploring novel substitutions and bioisosteric replacements for the carboxylic acid group will continue to be a fruitful strategy for optimizing pharmacokinetic profiles and overcoming challenges like drug resistance. By combining rational design with robust biological evaluation, the isoquinoline-3-carboxylic acid core will undoubtedly continue to yield novel candidates for treating a wide range of human diseases.

References

-

Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. National Center for Biotechnology Information. [Link]

-

Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

-

Novel isoquinoline derivatives as antimicrobial agents. ResearchGate. [Link]

-

Novel isoquinoline derivatives as antimicrobial agents. PubMed. [Link]

-

Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed. [Link]

-

Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

-

Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. National Center for Biotechnology Information. [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link]

-

Isolation, biological activity, and synthesis of isoquinoline alkaloids. Royal Society of Chemistry. [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis. [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Anti... Ingenta Connect. [Link]

-

Isoquinoline derivatives and its medicinal activity. World Journal of Pharmaceutical Research. [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Bentham Science. [Link]

-

Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]

-

Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. Royal Society of Chemistry. [Link]

-

Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Stork. [Link]

-

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid. PubChem. [Link]

-

Coordination Compounds Based on 1,2,3,4-Tetrahydro- isoquinoline-3-carboxylic Acid. MDPI. [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]

-

Structure Property Relationships of Carboxylic Acid Isosteres. University of Pennsylvania. [Link]

Sources

- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 3. wisdomlib.org [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

- 8. itmat.upenn.edu [itmat.upenn.edu]

- 9. mdpi.com [mdpi.com]

- 10. Pyrrolo[2,1- a ]isoquinoline scaffolds for developing anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07047F [pubs.rsc.org]

- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

An In-depth Technical Guide to the Discovery and Synthesis of Novel Isoquinoline Alkaloids

Introduction: The Enduring Significance of Isoquinoline Alkaloids

Isoquinoline alkaloids represent a vast and structurally diverse class of naturally occurring compounds, with over 2,500 distinct structures identified to date.[1] These nitrogen-containing heterocyclic molecules, primarily derived from the amino acid tyrosine, are abundant in the plant kingdom, particularly in families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[2][3] Their profound impact on human health and medicine is undeniable, encompassing a wide spectrum of pharmacological activities.[4][5][6][7] Notable examples include the potent analgesic morphine, the antitussive codeine, the antimicrobial berberine, and the anticancer agent noscapine.[1][7][8][9] The intricate molecular architectures and significant therapeutic potential of isoquinoline alkaloids continue to make them compelling targets for discovery and synthesis, driving innovation in natural product chemistry, synthetic methodology, and drug development.[5][7][10][11]

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals engaged in the exploration of novel isoquinoline alkaloids. It delves into the core principles and modern practices of their discovery from natural sources, the elucidation of their biosynthetic pathways, and the strategic design of their chemical synthesis.

Part 1: Discovery and Structural Elucidation of Novel Isoquinoline Alkaloids

The quest for new isoquinoline alkaloids begins with the exploration of biodiversity and the application of sophisticated analytical techniques to isolate and identify these complex molecules.

Bioprospecting and Isolation from Natural Sources

The primary source of novel isoquinoline alkaloids remains the vast chemical diversity of the plant kingdom.[3] Bioprospecting efforts often target plant families and genera known to produce these compounds. The initial step in the discovery pipeline is the extraction of alkaloids from the plant matrix, a process that must be carefully optimized to ensure the stability and recovery of the target compounds.

Experimental Protocol: General Procedure for the Extraction of Isoquinoline Alkaloids from Plant Material

-

Preparation of Plant Material: The selected plant material (e.g., roots, stems, leaves) is air-dried and ground into a fine powder to maximize the surface area for extraction.

-

Defatting: The powdered material is first extracted with a non-polar solvent, such as n-hexane or petroleum ether, to remove lipids and other non-polar constituents that may interfere with subsequent steps.

-

Acid-Base Extraction:

-

The defatted plant material is then macerated with an acidified aqueous solution (typically 1-5% hydrochloric acid or sulfuric acid) to protonate the basic nitrogen atoms of the alkaloids, rendering them soluble in the aqueous phase.

-

The acidic extract is filtered, and the filtrate is washed with an organic solvent (e.g., dichloromethane or chloroform) to remove any remaining neutral or weakly basic impurities.

-

The pH of the aqueous solution is then adjusted to be alkaline (pH 9-11) using a base such as ammonium hydroxide. This deprotonates the alkaloids, converting them into their free base form.

-

The free base alkaloids are then extracted from the aqueous phase into an immiscible organic solvent (e.g., dichloromethane or a chloroform/methanol mixture).

-

-

Concentration and Purification: The organic extract containing the crude alkaloid mixture is concentrated under reduced pressure. Further purification is achieved through various chromatographic techniques, including column chromatography (using silica gel or alumina), preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC).

Modern Spectroscopic and Spectrometric Techniques for Structure Elucidation

Once a pure compound is isolated, its chemical structure must be determined. A combination of modern spectroscopic and spectrometric methods is employed for this purpose.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule, providing valuable information about its substructures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms present.

-

2D NMR Techniques (COSY, HSQC, HMBC): These powerful experiments establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). The collective data from these experiments allow for the unambiguous assembly of the molecular skeleton.

-

-

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive three-dimensional structure, including the absolute stereochemistry.

Data Presentation: Example Spectroscopic Data for a Novel Benzylisoquinoline Alkaloid

| Technique | Observed Data | Interpretation |

| HR-ESI-MS | m/z [M+H]⁺ 314.1698 | Calculated for C₁₉H₂₄NO₃⁺: 314.1705, confirms elemental composition. |

| ¹H NMR | δ 6.5-7.0 (aromatic protons), δ 3.85 (s, 3H), δ 3.87 (s, 3H) | Suggests a substituted aromatic system and two methoxy groups. |

| ¹³C NMR | δ 145-150 (quaternary aromatic carbons), δ 55.9, 56.1 (methoxy carbons) | Confirms the presence of oxygenated aromatic rings and methoxy groups. |

| HMBC | Correlations from methoxy protons to specific aromatic carbons | Allows for the precise placement of the methoxy groups on the aromatic rings. |

Part 2: The Blueprint of Nature: Biosynthesis of Isoquinoline Alkaloids

Understanding the biosynthetic pathways of isoquinoline alkaloids is crucial for several reasons. It can guide the discovery of new enzymes and genes, inform synthetic strategies, and enable the production of these valuable compounds in engineered microbial systems.

The Tyrosine-Derived Core Pathway

The biosynthesis of almost all isoquinoline alkaloids begins with the amino acid L-tyrosine.[8][12] A series of enzymatic transformations convert tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA).[1][9][13]

The pivotal step in the formation of the characteristic isoquinoline skeleton is the condensation of dopamine and 4-HPAA, a reaction catalyzed by norcoclaurine synthase (NCS).[1][9][13][14] This Pictet-Spengler reaction forms (S)-norcoclaurine, the central precursor to the vast array of isoquinoline alkaloids.[1][13]

From (S)-norcoclaurine, a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, lead to the formation of (S)-reticuline.[9] (S)-reticuline is a critical branch-point intermediate from which various structural classes of isoquinoline alkaloids diverge.[8][9]

Key Enzymatic Families

Several key enzyme families are responsible for the structural diversification of the isoquinoline alkaloid scaffold:[9][14]

-

Methyltransferases (O- and N-methyltransferases): These enzymes, using S-adenosyl methionine (SAM) as a methyl donor, are responsible for the methylation of hydroxyl and amine functionalities, which significantly impacts the pharmacological properties of the final molecules.

-

Cytochrome P450 Monooxygenases (CYPs): This large and versatile family of enzymes catalyzes a wide range of reactions, including hydroxylations and the formation of carbon-carbon and carbon-oxygen bonds through oxidative coupling.[14] These reactions are crucial for the formation of the complex, polycyclic ring systems found in many isoquinoline alkaloids, such as morphine and berberine.[14]

-

Berberine Bridge Enzyme (BBE): This FAD-dependent oxidase catalyzes the formation of the berberine bridge in the biosynthesis of protoberberine alkaloids by forming a new carbon-carbon bond through the oxidative cyclization of the N-methyl group of (S)-reticuline.[1][9]

Diagram: The Core Biosynthetic Pathway of Isoquinoline Alkaloids

Caption: Core biosynthetic pathway from L-tyrosine to the central intermediate (S)-reticuline and major downstream alkaloid classes.

Part 3: The Art of the Molecule: Strategies for Chemical Synthesis

The chemical synthesis of isoquinoline alkaloids is a vibrant area of organic chemistry, driven by the need to access these molecules for pharmacological studies and to develop more efficient routes for their production.

Foundational Synthetic Reactions

Two classical reactions form the bedrock of isoquinoline alkaloid synthesis: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.

-

Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline.[15][16][17][18] This intermediate can then be reduced to a tetrahydroisoquinoline or oxidized to an isoquinoline.[16][19][20] The reaction is an electrophilic aromatic substitution and is most effective with electron-rich aromatic rings.[16][17]

-

Pictet-Spengler Reaction: This reaction is the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline.[21][22] The reaction proceeds through an iminium ion intermediate, which is attacked by the electron-rich aromatic ring.[21][22][23] The Pictet-Spengler reaction is biomimetic, mirroring the key condensation step in the biosynthesis of these alkaloids.[14][22]

Diagram: Key Synthetic Reactions for the Isoquinoline Core

Caption: Comparison of the Bischler-Napieralski and Pictet-Spengler reactions for the synthesis of the isoquinoline core.

Asymmetric Synthesis

Many isoquinoline alkaloids are chiral and their biological activity is often dependent on their stereochemistry.[19][24] Therefore, the development of asymmetric synthetic methods is of paramount importance. Strategies for achieving enantioselectivity include:

-

Use of Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the starting material to direct the stereochemical outcome of a key reaction, after which it is removed.

-

Chiral Catalysis: The use of a chiral catalyst (metal-based or organocatalyst) to control the stereoselectivity of reactions such as the reduction of dihydroisoquinolines or the Pictet-Spengler reaction.[10][19]

-

Substrate Control: Utilizing a chiral center already present in the starting material, often derived from the chiral pool (e.g., amino acids), to influence the formation of new stereocenters.

Case Study: Total Synthesis of Morphine

The total synthesis of morphine has been a benchmark in organic synthesis for decades, with numerous strategies developed since the first synthesis by Gates in 1952.[25][26] These syntheses showcase the ingenuity of synthetic chemists in constructing the complex pentacyclic structure of this important alkaloid. Modern syntheses often focus on efficiency and stereocontrol, employing a variety of advanced synthetic methods.[25][27][28] For example, the Rice synthesis is noted for its efficiency and use of a biomimetic Grewe cyclization.[26]

Table: Comparison of Selected Morphine Total Syntheses

| Lead Synthesist(s) | Year | Key Features | Number of Steps | Overall Yield |

| Marshall D. Gates, Jr. | 1952 | First total synthesis; utilized a Diels-Alder reaction.[26] | 31 | 0.06%[26] |

| Kenner C. Rice | 1980 | Highly efficient; features a biomimetic Grewe cyclization.[26] | 14 | ~30%[26] |

| Fukuyama, T. et al. | 2017 | Asymmetric synthesis from a commercially available starting material.[28] | 18 | Not specified |

| Trost, B. M. & Tang, W. | 2002 | Palladium-catalyzed asymmetric allylic alkylation to set stereochemistry.[27] | - | - |

Part 4: Applications in Drug Development and Future Outlook

The discovery and synthesis of novel isoquinoline alkaloids are intrinsically linked to the development of new therapeutics.

From Lead Discovery to Clinical Candidate

Natural isoquinoline alkaloids often serve as "lead compounds" in the drug discovery process.[7] Their inherent biological activity makes them excellent starting points for medicinal chemistry programs.[4][6][29] Synthetic chemistry plays a crucial role in this phase by:

-

Confirming the structure of the isolated natural product.

-

Providing access to larger quantities of the compound for biological testing.

-

Enabling the synthesis of analogues (Structure-Activity Relationship - SAR studies) to optimize potency, selectivity, and pharmacokinetic properties.[30]

The diverse pharmacological profiles of isoquinoline alkaloids, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects, ensure their continued relevance in the search for treatments for complex diseases.[4][5][6][11]

Future Outlook

The field of isoquinoline alkaloid research is poised for continued advancement, driven by several emerging trends:

-

Genomics and Metabolomics: The integration of genomics and metabolomics will accelerate the discovery of novel biosynthetic pathways and enzymes, unlocking new chemical diversity.

-

Synthetic Biology: The engineering of microorganisms to produce complex isoquinoline alkaloids offers a sustainable and scalable alternative to chemical synthesis or extraction from rare plant sources.

-

New Synthetic Methodologies: The development of novel catalytic methods, including photoredox and electrochemistry, will provide more efficient and environmentally friendly ways to construct these complex molecules.

-

Polypharmacology: The multi-target activity of many isoquinoline alkaloids is increasingly being recognized as a potential advantage for treating complex diseases like cancer and neurodegenerative disorders.[4][6]

The synergy between natural product discovery, biosynthetic investigation, and innovative synthetic chemistry will undoubtedly lead to the development of the next generation of isoquinoline alkaloid-based medicines.

References

-

Rozwadowska, M. D., & Chrzanowska, M. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3341-3370. [Link]

-

Trost, B. M., & Tang, W. (2002). Enantioselective Synthesis of (-)-Codeine and (-)-Morphine. Journal of the American Chemical Society, 124(49), 14542-14543. [Link]

-

Umihara, H., Yokoshima, S., Inoue, M., & Fukuyama, T. (2017). Total Synthesis of (-)-Morphine. Chemistry – An Asian Journal, 12(10), 1045-1048. [Link]

-

Isoquinoline Alkaloid Biosynthesis. (n.d.). In Biocyclopedia. Retrieved from [Link]

-

Zhang, J., & Li, A. (2018). Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (−)-Thebainone A. Organic Letters, 20(17), 5344-5347. [Link]

-

KEGG PATHWAY: Isoquinoline alkaloid biosynthesis - Reference pathway. (n.d.). Retrieved from [Link]

-

Total synthesis of morphine and related alkaloids. (n.d.). In Wikipedia. Retrieved from [Link]

-

Chrzanowska, M., & Rozwadowska, M. D. (2004). Asymmetric Synthesis of Isoquinoline Alkaloids. Chemical Reviews, 104(7), 3341-3370. [Link]

-

Li, J., et al. (2021). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. Molecules, 26(15), 4477. [Link]

-

Plazas, E. A., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Pharmacological Research, 177, 106126. [Link]

-

Isoquinoline alkaloid biosynthetic pathway. TAT, tyrosine aminotransferase. (n.d.). In ResearchGate. Retrieved from [Link]

-

Yang, X., et al. (2023). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 14, 1243503. [Link]

-

Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]

-

Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. Chemical Reviews, 116(19), 12369-12465. [Link]

-

Salim, V., et al. (2022). Novel Biosynthetic Route to the Isoquinoline Scaffold. Angewandte Chemie International Edition, 61(17), e202117565. [Link]

-

Bischler-Napieralski Reaction. (n.d.). In Organic Chemistry Portal. Retrieved from [Link]

-

The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. (2019). Molecules, 24(11), 2092. [Link]

-

Bischler-Napieralski Reaction: Examples & Mechanism. (n.d.). In NROChemistry. Retrieved from [Link]

-

Plazas, E. A., et al. (2022). Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases. Pharmacological Research, 177, 106126. [Link]

-

The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules, 21(4), 488. [Link]

-

Koizumi, H., Yokoshima, S., & Fukuyama, T. (2010). Total synthesis of (-)-morphine. Chemistry – An Asian Journal, 5(10), 2192-2198. [Link]

-

The mechanism of the Pictet–Spengler reaction. (n.d.). In ResearchGate. Retrieved from [Link]

-

Bischler–Napieralski reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Chrzanowska, M., Grajewska, A., & Rozwadowska, M. D. (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004-2015. Chemical Reviews, 116(19), 12369-12465. [Link]

-

Recent advances in the synthesis of isoquinoline and its analogue: a review. (2016). World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 523-546. [Link]

-

Bischler napieralski reaction. (2019). [PowerPoint presentation]. Slideshare. [Link]

-

Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Dembitsky, V. M., Gloriozova, T. A., & Poroikov, V. V. (2015). Naturally occurring plant isoquinoline N-oxide alkaloids: their pharmacological and SAR activities. Phytomedicine, 22(1), 183-202. [Link]

-

Selective construction of alkaloid scaffolds by alcohol-based direct and mild aerobic oxidative Pictet–Spengler reactions. (2016). Organic & Biomolecular Chemistry, 14(12), 3237-3242. [Link]

-

Robin, A., et al. (2016). Family portraits: the enzymes behind benzylisoquinoline alkaloid diversity. The Plant Journal, 88(1), 26-48. [Link]

-

Yang, X., et al. (2024). Isolation, biological activity, and synthesis of isoquinoline alkaloids. Natural Product Reports. [Link]

-

Natural Compounds in Drug Discovery: Biological Activity and New Trends in the Chemistry of Isoquinoline Alkaloids. (2022). Molecules, 27(15), 5006. [Link]

-

Hagel, J. M., & Facchini, P. J. (2013). Benzylisoquinoline Alkaloid Metabolism: A Century of Discovery and a Brave New World. Plant and Cell Physiology, 54(5), 647-672. [Link]

-

Biosynthesis and regulatory mechanisms of benzylisoquinoline alkaloids in medicinal plants. (2022). Frontiers in Plant Science, 13, 961198. [Link]

-

Shang, X., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Current Medicinal Chemistry, 26(32), 5936-5982. [Link]

-

Pesnot, T., et al. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. Nature Communications, 13(1), 5439. [Link]

-

Kumar, G. S. (2017). Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme. RSC Advances, 7(51), 31893-31908. [Link]

-

Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). (2021). Molecules, 26(11), 3097. [Link]

-

Structural determination of alkaloids. (2017). [PowerPoint presentation]. Slideshare. [Link]

-

The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. (2021). Molecules, 26(24), 7514. [Link]

- Cordell, G. A. (Ed.). (2008). Modern Alkaloids: Structure, Isolation, Synthesis and Biology. John Wiley & Sons.

Sources

- 1. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]

- 2. Natural isoquinoline alkaloids: binding aspects to functional proteins, serum albumins, hemoglobin, and lysozyme - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Natural isoquinoline alkaloids: Pharmacological features and multi-target potential for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. KEGG PATHWAY: Isoquinoline alkaloid biosynthesis - Reference pathway [kegg.jp]

- 9. Frontiers | Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]

- 12. Novel Biosynthetic Route to the Isoquinoline Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Bischler-Napieralski Reaction [organic-chemistry.org]

- 16. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]

- 17. jk-sci.com [jk-sci.com]

- 18. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 23. researchgate.net [researchgate.net]

- 24. Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (−)-Thebainone A - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Total synthesis of morphine and related alkaloids - Wikipedia [en.wikipedia.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Total Synthesis of (-)-Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Naturally occurring plant isoquinoline N-oxide alkaloids: their pharmacological and SAR activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 6-Bromoisoquinoline-3-carboxylic acid: An In-depth Technical Guide

Molecular Structure and Key Features

6-Bromoisoquinoline-3-carboxylic acid possesses a rigid isoquinoline core, a versatile scaffold in medicinal chemistry. The presence of a bromine atom at the 6-position and a carboxylic acid at the 3-position introduces specific electronic and structural features that are readily probed by various spectroscopic techniques. The molecular formula is C₁₀H₆BrNO₂ and the molecular weight is 252.06 g/mol .[1]

Caption: A generalized workflow for the spectroscopic characterization of a small molecule.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a detailed characterization using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy has been outlined. This information serves as a valuable resource for scientists working on the synthesis, identification, and application of this and related compounds, ensuring a higher degree of confidence in their structural assignments.

References

- What are the 1H NMR chemical shift values for 6,7-methoxyisoquinoline-1-carboxylic acid? (n.d.).

-

Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

-

Isoquinoline-3-carboxylic acid | C10H7NO2. PubChem. Available at: [Link]

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available at: [Link]

-

6-Bromoisoquinoline. Chem-Impex International. Available at: [Link]

-

Quinoline-3-carboxylic acid | C10H7NO2. PubChem. Available at: [Link]

-

Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. PubMed. Available at: [Link]

-

Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. International Letters of Chemistry, Physics and Astronomy. Available at: [Link]

-

Isoquinoline-3-carboxylic acid | CAS#:6624-49-3. Chemsrc. Available at: [Link]

-

Isoquinoline-1-carboxylic acid. SpectraBase. Available at: [Link]

-

Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. ResearchGate. Available at: [Link]

-

A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. ResearchGate. Available at: [Link]

-

Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. University of Groningen Research Portal. Available at: [Link]

-

Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]

-